(3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol

Catalog No.
S12485456
CAS No.
618383-31-6
M.F
C18H16N2O3
M. Wt
308.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-...

CAS Number

618383-31-6

Product Name

(3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanol

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C18H16N2O3/c21-12-14-11-20(15-4-2-1-3-5-15)19-18(14)13-6-7-16-17(10-13)23-9-8-22-16/h1-7,10-11,21H,8-9,12H2

InChI Key

LFXGGWQGSIEWLR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3CO)C4=CC=CC=C4

The compound (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol is a complex organic molecule characterized by a unique structure that includes a pyrazole moiety and a dihydrobenzo[dioxin] unit. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the dihydrobenzo[dioxin] structure suggests possible interactions with biological systems, making it a subject of interest for further research.

, including:

  • Oxidation-Reduction Reactions: These reactions are crucial for metabolic processes and can affect the compound's reactivity and stability.
  • Substitution Reactions: The functional groups present may participate in nucleophilic or electrophilic substitution, altering the compound's properties.
  • Hydrolysis: In aqueous environments, hydrolysis can lead to the breakdown of the compound into simpler substances.

Enzymatic catalysis often mediates these reactions, enhancing the rate and specificity of transformations within biological pathways

The biological activity of (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol has been explored in several studies. Compounds with similar structures have demonstrated various activities such as:

  • Antioxidant Properties: Many phenolic compounds exhibit the ability to scavenge free radicals, which can mitigate oxidative stress in cells .
  • Anticancer Activity: Some pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms .
  • Anti-inflammatory Effects: The presence of specific functional groups may contribute to anti-inflammatory responses by modulating immune pathways.

Synthesis of (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol can involve several methods:

  • Condensation Reactions: Utilizing starting materials that include phenyl and pyrazole derivatives combined under acidic or basic conditions.
  • Functional Group Modification: Introducing hydroxymethyl groups through reduction reactions from corresponding carbonyl precursors.
  • Cyclization Techniques: Employing strategies to form the dihydrobenzo[dioxin] structure through cyclization reactions involving suitable precursors.

These methods can vary in yield and efficiency based on reaction conditions and reagent selection.

The applications of (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol extend across several fields:

  • Medicinal Chemistry: As a potential drug candidate for treating various diseases due to its biological activities.
  • Pharmaceutical Development: Serving as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
  • Agricultural Chemistry: Investigating its potential as a natural pesticide or growth regulator based on its biological properties.

Interaction studies are critical for understanding how (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol interacts with biological macromolecules:

  • Protein-Ligand Interactions: Evaluating binding affinities with target proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells can inform on its bioavailability and therapeutic potential.

These studies often utilize techniques such as surface plasmon resonance or fluorescence spectroscopy to quantify interactions.

Several compounds share structural features with (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
1-HydroxybenzotriazoleContains a hydroxyl group on a triazole ringAntioxidant
2-AminobenzothiazoleFeatures an amino group on a benzothiazole structureAnticancer
Pyrazole derivativesVaries widely but often includes additional functional groupsAnti-inflammatory

These compounds highlight the diversity within this class of molecules while underscoring the unique combination of functionalities present in (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol, potentially leading to distinct biological effects and applications.

Convergent Strategies for Pyrazole-Dihydrobenzodioxin Hybridization

Convergent synthesis routes enable the modular assembly of pyrazole-dihydrobenzodioxin hybrids by separately preparing each moiety before coupling. A representative approach involves condensing 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one with phenylhydrazine in acetic acid to form a hydrazone intermediate. Subsequent Vilsmeier-Haack formylation using phosphorus oxychloride and dimethylformamide introduces the aldehyde group at the pyrazole C-4 position, yielding 3-(2,3-dihydrobenzo[b]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Table 1: Key Reagents for Convergent Pyrazole-Dihydrobenzodioxin Synthesis

StepReagents/ConditionsYield (%)
Hydrazone formationPhenylhydrazine, acetic acid, reflux85–92
Vilsmeier-Haack reactionPOCl₃, DMF, 0°C to room temperature68–75
Aldehyde reductionSodium borohydride, methanol, 0°C90–95

Alternative convergent strategies employ Suzuki-Miyaura cross-coupling to attach pre-synthesized dihydrobenzodioxin boronic esters to halogenated pyrazole intermediates. However, this method requires palladium catalysts and stringent anhydrous conditions, making the hydrazone-based route more practical for large-scale synthesis.

Regioselective Cyclocondensation Techniques in Pyrazole Core Formation

Regiochemical control during pyrazole ring formation ensures proper substitution at the N-1 and C-3 positions. Copper triflate catalysts paired with ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) enhance regioselectivity in cyclocondensation reactions between α,β-ethylenic ketones and arylhydrazines. For example, reacting chalcone derivatives with p-(4-(tert-butyl)phenyl)hydrazine in the presence of 10 mol% Cu(OTf)₂ yields 1,3,5-triarylpyrazoles with >90% regioselectivity.

Mechanistic Insight: The copper catalyst coordinates with the hydrazine’s lone pairs, directing nucleophilic attack to the β-carbon of the enone system. This preference arises from the increased electrophilicity of the β-position due to conjugation with the carbonyl group.

Hypervalent iodine reagents like Togni’s reagent enable trifluoromethylation during cyclocondensation. Treating acetylenic ketones with phenylhydrazine and CF₃I generates 3-trifluoromethylpyrazoles regioselectively (70% yield), avoiding the need for transition metals.

Functionalization at the C-4 Methanol Position: Etherification and Oxidation Pathways

The C-4 methanol group serves as a versatile handle for further derivatization. Sodium hydride-mediated etherification with benzyl bromide in tetrahydrofuran converts the methanol to a benzyl ether (82% yield), enhancing lipophilicity for pharmacological applications.

Oxidation Pathways:

  • Manganese dioxide: Selectively oxidizes the methanol to an aldehyde (3-(2,3-dihydrobenzo[b]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde) in 88% yield.
  • Jones reagent: Over-oxidizes the methanol to a carboxylic acid, enabling amide coupling (45–60% yield).

Table 2: Functionalization Outcomes at C-4 Methanol

Reaction TypeReagentsProductYield (%)
EtherificationBenzyl bromide, NaH, THF4-(Benzyloxymethyl)pyrazole82
Oxidation (aldehyde)MnO₂, CH₂Cl₂4-Formylpyrazole88
Oxidation (acid)CrO₃, H₂SO₄, acetone4-Carboxypyrazole57

Propargyl ether derivatives undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azides, forming triazole-linked analogs (74% yield). This "click chemistry" approach facilitates rapid diversification of the C-4 position.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

308.11609238 g/mol

Monoisotopic Mass

308.11609238 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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